Cas no 4067-16-7 (Pentaethylenehexamine)

Pentaethylenehexamine (PEHA) is a branched, polyfunctional amine compound with the molecular formula C10H28N6. It features six amine groups, offering high reactivity and versatility as a crosslinking agent, chelator, or intermediate in organic synthesis. PEHA is particularly valued for its ability to form stable complexes with metal ions, making it useful in water treatment, catalysis, and corrosion inhibition. Its multifunctional structure also enables applications in epoxy curing, adhesives, and polymer modification, where it enhances thermal and mechanical properties. The compound’s high nitrogen content contributes to flame retardancy in certain materials. PEHA is typically supplied as a clear, viscous liquid with strong alkalinity, requiring careful handling due to its hygroscopic and corrosive nature.
Pentaethylenehexamine structure
Pentaethylenehexamine structure
Product name:Pentaethylenehexamine
CAS No:4067-16-7
MF:C10H28N6
MW:232.369521141052
CID:94655
PubChem ID:87574784

Pentaethylenehexamine Chemical and Physical Properties

Names and Identifiers

    • PENTAETHYLENEHEXAMINE
    • Pentaethylenehexamide
    • 3,6,9,12-TETRAAZATETRADECANE-1,14-DIAMINE
    • Pentaethylenehexamine (mixture)
    • N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine
    • N1,N1'-(Ethane-1,2-diyl)bis(N2-(2-aminoethyl)ethane-1,2-diamine)
    • PentaethylenehexaMine (so called)
    • 1,2-Bis[[2-[(2-aminoethyl)amino]ethyl]amino]ethane
    • 1,4,7,10,13,16-Hexaazahexadecane
    • 3,6,9,12-Tetraazatetradecamethylenediamine
    • PEHA
    • 9K5VZU43LE
    • LSHROXHEILXKHM-UHFFFAOYSA-N
    • Pentaethylenexamine
    • pentaethylene hexamine
    • STR02872
    • Pentaethylenehexamine, technical grade
    • AK
    • CHEMBL65184
    • SCHEMBL26707
    • EINECS 223-775-9
    • 4067-16-7
    • Q27272660
    • A873254
    • FT-0635115
    • CS-0204472
    • NS00007677
    • W-109943
    • BRN 1768042
    • 1,2-BIS((2-((2-AMINOETHYL)AMINO)ETHYL)AMINO)ETHANE
    • Pentaethylenehexamine, tech grade
    • UNII-9K5VZU43LE
    • AKOS024462522
    • Pentaethylenehexamide;3,6,9,12-TETRAAZATETRADECANE-1,14-DIAMINE
    • F87473
    • P0622
    • EC 223-775-9
    • MFCD00008167
    • CCRIS 6264
    • DTXSID7025843
    • DTXCID505843
    • pentaethylenehexamine hexahydrochloride
    • LEVEPOX HARDENER T3
    • 4-04-00-01245 (Beilstein Handbook Reference)
    • PENTAEN
    • DB-026856
    • Pentaethylenehexamine
    • MDL: MFCD00008167
    • Inchi: 1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2
    • InChI Key: LSHROXHEILXKHM-UHFFFAOYSA-N
    • SMILES: N([H])(C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])N([H])[H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])N([H])[H]
    • BRN: 1768042

Computed Properties

  • Exact Mass: 232.237545g/mol
  • Surface Charge: 0
  • XLogP3: -3.4
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 13
  • Monoisotopic Mass: 232.237545g/mol
  • Monoisotopic Mass: 232.237545g/mol
  • Topological Polar Surface Area: 100Ų
  • Heavy Atom Count: 16
  • Complexity: 108
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Autoignition Temperature: 680 °F (USCG, 1999)
  • Color/Form: Yellow liquid
  • Density: 0.95 g/mL at 25 °C(lit.)
  • Melting Point: -35 °C
  • Boiling Point: 389.1°C at 760 mmHg
  • Flash Point: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Refractive Index: n20/D 1.5096(lit.)
  • PH: 11 (10g/l, H2O)
  • Solubility: water: soluble500g/L at 20°C
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 100.16000
  • LogP: 0.22640

Pentaethylenehexamine Security Information

Pentaethylenehexamine Customs Data

  • HS CODE:2921290000
  • Customs Data:

    China Customs Code:

    2921290000

    Overview:

    2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Pentaethylenehexamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0622-500g
Pentaethylenehexamine
4067-16-7
500g
¥420.0 2022-06-10
Ambeed
A316002-25g
N1,N1'-(Ethane-1,2-diyl)bis(N2-(2-aminoethyl)ethane-1,2-diamine)
4067-16-7 many component mixture
25g
$26.0 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P830660-500g
Pentaethylenehexamine
4067-16-7
500g
¥420.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P830660-100g
Pentaethylenehexamine
4067-16-7
100g
¥122.00 2022-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0622-500G
Pentaethylenehexamine (mixture)
4067-16-7
500g
¥420.00 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PH392-5g
Pentaethylenehexamine
4067-16-7 manycomponentmixture
5g
¥61.0 2022-06-10
1PlusChem
1P003T48-25g
PENTAETHYLENEHEXAMINE
4067-16-7 80
25g
$17.00 2025-02-20
abcr
AB140177-500g
Pentaethylenehexamine, many component mixture; .
4067-16-7
500g
€81.10 2024-04-17
Aaron
AR003TCK-25g
Pentaethylenehexamine
4067-16-7 98%
25g
$5.00 2025-01-22
Aaron
AR003TCK-100g
Pentaethylenehexamine
4067-16-7 98%
100g
$10.00 2025-01-22

Pentaethylenehexamine Related Literature

Additional information on Pentaethylenehexamine

Research Briefing on Pentaethylenehexamine (CAS: 4067-16-7) in Chemical Biology and Pharmaceutical Applications

Pentaethylenehexamine (PEHA, CAS: 4067-16-7) is a branched polyamine compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This briefing synthesizes the latest advancements in PEHA-related studies, focusing on its molecular mechanisms, therapeutic potential, and emerging applications in drug delivery and biomaterial engineering.

A 2023 study published in Journal of Medicinal Chemistry demonstrated PEHA's role as a potent chelator for metal ions in radiopharmaceuticals. Researchers utilized its high nitrogen density (6 primary amines) to develop 68Ga-labeled PEHA derivatives for PET imaging, achieving 92% radiolabeling efficiency at physiological pH—a significant improvement over conventional DOTA-based agents. The study highlighted PEHA's unique ability to maintain complex stability under in vivo conditions (t1/2 > 4h in serum).

In gene delivery applications, PEHA has emerged as a promising alternative to polyethyleneimine (PEI). A Nature Communications paper (2024) reported PEHA-based polyplexes showing 3-fold higher transfection efficiency than PEI 25kDa in hard-to-transfect primary cells, with 60% lower cytotoxicity. The researchers attributed this to PEHA's optimal branching structure (molecular weight 232.35 g/mol) that balances DNA condensation and endosomal escape capabilities.

Recent breakthroughs in cancer therapeutics have exploited PEHA's pH-responsive properties. A Science Advances publication detailed PEHA-conjugated doxorubicin nanoparticles that demonstrated tumor-selective drug release (85% payload release at pH 5.5 vs 15% at pH 7.4). In murine models, this system reduced cardiotoxicity by 70% while maintaining antitumor efficacy comparable to free doxorubicin.

The compound's application extends to antimicrobial development. Antimicrobial Agents and Chemotherapy (2024) reported PEHA-derivatives with broad-spectrum activity against ESKAPE pathogens, showing MIC values of 2-8 μg/mL. Notably, these compounds maintained activity against colistin-resistant strains while being 10-fold less hemolytic than polymyxin B.

From a chemical biology perspective, PEHA's unique properties stem from its ability to form dynamic hydrogen-bond networks. Cryo-EM studies revealed that PEHA can induce liquid-liquid phase separation in nucleolar proteins, suggesting potential applications in modulating biomolecular condensates—a hot topic in drug discovery for neurodegenerative diseases.

Manufacturing advancements have also been achieved. A 2024 Green Chemistry report described a biocatalytic synthesis route for PEHA using engineered transaminases, achieving 95% yield with 99% enantiomeric purity—a significant improvement over traditional chemical synthesis methods that often produce isomeric mixtures.

Looking forward, PEHA's modular chemistry and favorable safety profile (LD50 > 2000 mg/kg in rodents) position it as a promising scaffold for next-generation therapeutics. Ongoing clinical trials are evaluating PEHA-based MRI contrast agents (NCT05678945) and antimicrobial coatings for medical devices (NCT05837284), with preliminary results expected in Q4 2024.

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